4-[4-(dimethylamino)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
4-[4-(dimethylamino)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a dimethylamino group attached to a phenyl ring, fused with a dihydrobenzoquinolinone moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-23(2)16-10-7-15(8-11-16)19-13-20(24)22-21-17-6-4-3-5-14(17)9-12-18(19)21/h3-12,19H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTIKTIFTPOQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(dimethylamino)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The synthesis begins with the preparation of an intermediate compound, which involves the reaction of a suitable aniline derivative with a carbonyl compound under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the quinoline core structure. This step often requires the use of a cyclizing agent such as polyphosphoric acid or a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-[4-(dimethylamino)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced quinolines, and substituted derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its ability to interact with specific enzymes and receptors.
Industry: The compound is used in the development of new materials and dyes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[4-(dimethylamino)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of neurodegenerative diseases, it may inhibit the aggregation of amyloid-beta peptides, thereby reducing the formation of toxic aggregates.
Comparison with Similar Compounds
4-[4-(dimethylamino)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be compared with other quinoline derivatives such as:
4-phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
4-hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a dimethylamino group, leading to different pharmacological properties.
Naphthalene derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
